molecular formula C15H12FNO B3161669 2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile CAS No. 872180-48-8

2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile

Cat. No.: B3161669
CAS No.: 872180-48-8
M. Wt: 241.26 g/mol
InChI Key: AVCFBAIEISEYMY-UHFFFAOYSA-N
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Description

2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound features a benzene ring substituted with a fluoro group, a benzyloxy group, and a nitrile group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and 3-methylbenzyl alcohol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. A base such as potassium carbonate is used to deprotonate the alcohol, forming the alkoxide ion.

    Nucleophilic Substitution: The alkoxide ion then undergoes nucleophilic substitution with 2-fluorobenzonitrile, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitrile groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(benzyloxy)-benzonitrile: Lacks the methyl group on the benzyloxy moiety.

    2-Fluoro-6-(3-methyl-benzyloxy)-benzaldehyde: Contains an aldehyde group instead of a nitrile group.

    2-Fluoro-6-(3-methyl-benzyloxy)-benzoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

2-Fluoro-6-(3-methyl-benzyloxy)-benzonitrile is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the fluoro group can enhance its stability and influence its interactions with other molecules.

Properties

IUPAC Name

2-fluoro-6-[(3-methylphenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c1-11-4-2-5-12(8-11)10-18-15-7-3-6-14(16)13(15)9-17/h2-8H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCFBAIEISEYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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